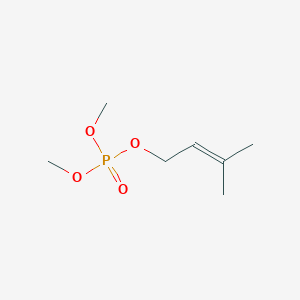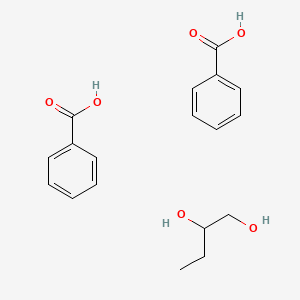
Benzoic acid--butane-1,2-diol (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid–butane-1,2-diol (2/1) is a compound formed by the combination of benzoic acid and butane-1,2-diol in a 2:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while butane-1,2-diol is a vicinal diol, meaning it has two hydroxyl groups on adjacent carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–butane-1,2-diol (2/1) can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with butane-1,2-diol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid–butane-1,2-diol (2/1) may involve continuous flow processes where benzoic acid and butane-1,2-diol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization techniques.
化学反応の分析
Types of Reactions
Benzoic acid–butane-1,2-diol (2/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in butane-1,2-diol can be oxidized to form carbonyl compounds.
Reduction: The carboxyl group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The hydroxyl groups in butane-1,2-diol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: Formation of butane-1,2-dione or butane-1,2-dicarboxylic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
科学的研究の応用
Benzoic acid–butane-1,2-diol (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of benzoic acid.
Medicine: Explored for its potential use in drug delivery systems, leveraging the solubility properties of butane-1,2-diol.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer or a cross-linking agent.
作用機序
The mechanism of action of benzoic acid–butane-1,2-diol (2/1) depends on the specific application. In antimicrobial applications, benzoic acid disrupts microbial cell membranes and inhibits enzyme activity. In drug delivery systems, butane-1,2-diol enhances the solubility and bioavailability of the active pharmaceutical ingredient.
類似化合物との比較
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Butane-1,2-diol: A vicinal diol used as a solvent and in the production of polymers.
Benzyl alcohol: A primary alcohol derived from the reduction of benzoic acid.
Uniqueness
Benzoic acid–butane-1,2-diol (2/1) is unique due to the combination of the properties of both benzoic acid and butane-1,2-diol. This compound exhibits enhanced solubility, making it suitable for applications in drug delivery and polymer production. Additionally, the presence of both carboxyl and hydroxyl groups allows for diverse chemical reactivity, enabling its use in various synthetic pathways.
特性
CAS番号 |
76486-37-8 |
|---|---|
分子式 |
C18H22O6 |
分子量 |
334.4 g/mol |
IUPAC名 |
benzoic acid;butane-1,2-diol |
InChI |
InChI=1S/2C7H6O2.C4H10O2/c2*8-7(9)6-4-2-1-3-5-6;1-2-4(6)3-5/h2*1-5H,(H,8,9);4-6H,2-3H2,1H3 |
InChIキー |
SOICWFXLHPKMSQ-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)
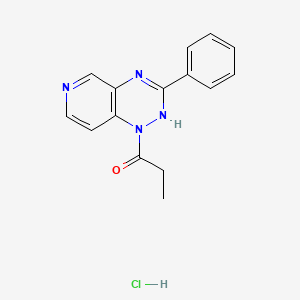
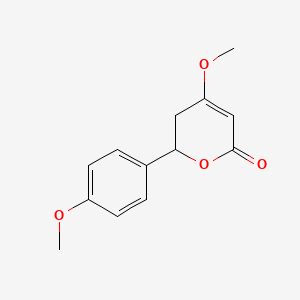
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)
![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)
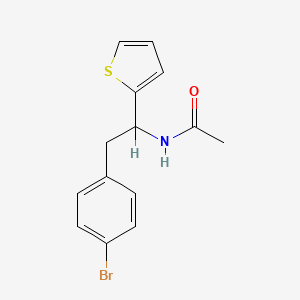
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
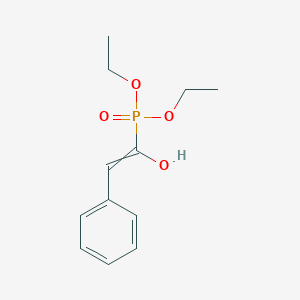

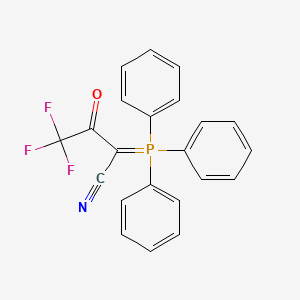
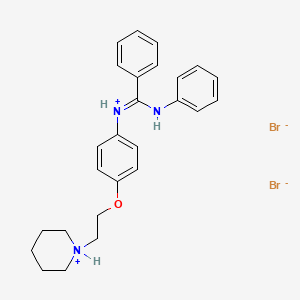
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
